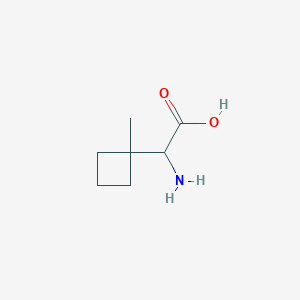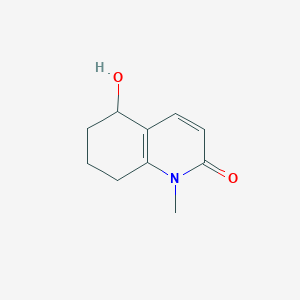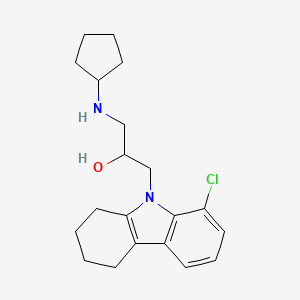![molecular formula C26H31N5O B14870702 2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is a complex organic compound that features a morpholine ring, an imidazoquinoxaline core, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine typically involves multi-step organic reactions
Formation of Imidazoquinoxaline Core: This step often involves the condensation of a diamine with a diketone under acidic conditions to form the imidazoquinoxaline structure.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of Morpholine Ring: The final step involves the alkylation of the imidazoquinoxaline core with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)piperidine
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)pyrrolidine
Uniqueness
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H31N5O |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-[3-[2-(4-tert-butylphenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine |
InChI |
InChI=1S/C26H31N5O/c1-26(2,3)20-11-9-19(10-12-20)24-29-23-25(28-22-8-5-4-7-21(22)27-23)31(24)14-6-13-30-15-17-32-18-16-30/h4-5,7-12H,6,13-18H2,1-3H3 |
InChI Key |
OUJCOZJOEOTZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)


![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)

![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)


![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
